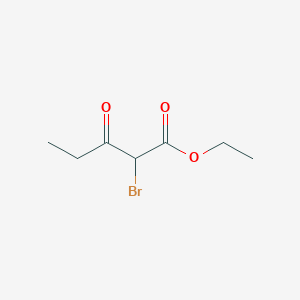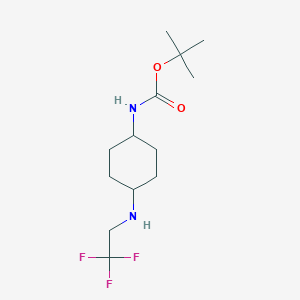
trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine: is a synthetic organic compound that features a cyclohexane ring substituted with a Boc-protected amine and a trifluoroethyl group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine typically involves the following steps:
Protection of the amine group: The primary amine on the cyclohexane ring is protected using Boc anhydride in the presence of a base such as triethylamine.
Introduction of the trifluoroethyl group: The trifluoroethyl group can be introduced via nucleophilic substitution using a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or cyclohexane ring.
Reduction: Reduction reactions could target the trifluoroethyl group or the cyclohexane ring.
Substitution: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce a more saturated compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine can be used as an intermediate in the synthesis of more complex molecules, particularly those requiring a trifluoroethyl group for increased lipophilicity or metabolic stability.
Biology and Medicine
In biological and medical research, this compound could be used to study the effects of trifluoroethyl groups on biological activity, potentially leading to the development of new pharmaceuticals.
Industry
In industry, the compound might be used in the development of new materials or as a building block for agrochemicals.
Mécanisme D'action
The mechanism of action for trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine: can be compared to other Boc-protected amines or trifluoroethyl-substituted compounds.
This compound: is unique in its combination of a Boc-protected amine and a trifluoroethyl group on a cyclohexane ring, which may confer specific chemical and biological properties.
Uniqueness
The presence of both a Boc-protected amine and a trifluoroethyl group makes this compound particularly versatile in synthetic chemistry, allowing for selective deprotection and further functionalization.
Propriétés
Formule moléculaire |
C13H23F3N2O2 |
|---|---|
Poids moléculaire |
296.33 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2,2,2-trifluoroethylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-10-6-4-9(5-7-10)17-8-13(14,15)16/h9-10,17H,4-8H2,1-3H3,(H,18,19) |
Clé InChI |
XNVZHYAJGSFFDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


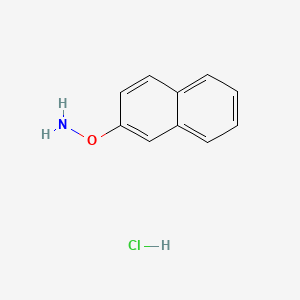
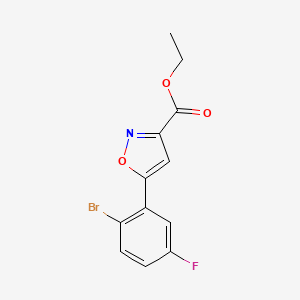
![(E)-4-[1-(4-Hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl Pivalate](/img/structure/B13704049.png)
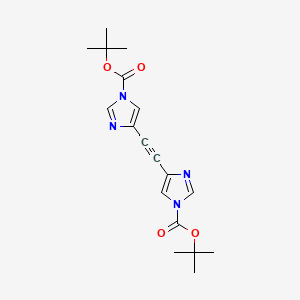
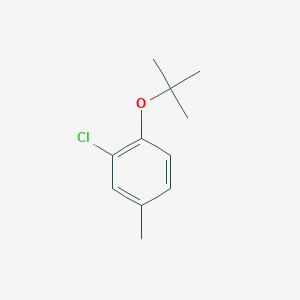
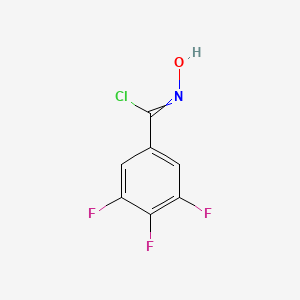
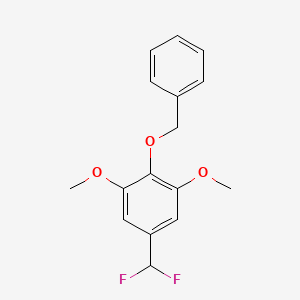
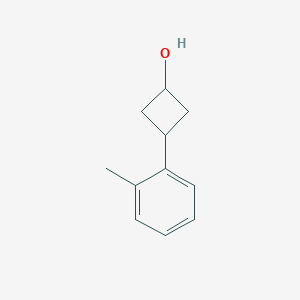
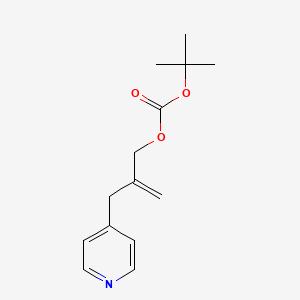
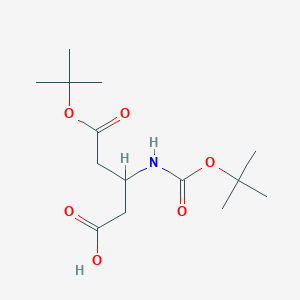
![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)
![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)

